molecular formula C15H22N6O2 B2436665 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034518-25-5

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2436665
CAS No.: 2034518-25-5
M. Wt: 318.381
InChI Key: MOFXPRBOLWDSEJ-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a furan ring

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-9-7-11(10(2)23-9)13(22)16-8-12-17-14(20(3)4)19-15(18-12)21(5)6/h7H,8H2,1-6H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFXPRBOLWDSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the nucleophilic substitution of cyanuric chloride with dimethylamine.

    Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with the triazine intermediate. This step often involves the use of a base such as potassium carbonate and a palladium

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry and agricultural science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino substituents and a furan carboxamide moiety. Its molecular formula is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of approximately 258.31 g/mol. The presence of both triazine and furan structures contributes to its diverse reactivity and biological interactions.

Property Value
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight258.31 g/mol
Structural FeaturesTriazine ring, Furan carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors . The compound can modulate enzymatic pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to:

  • Inhibition or activation of specific enzymatic activities.
  • Alteration in signaling pathways associated with cellular functions.

Pharmacological Properties

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary assays indicate that compounds with similar triazine structures exhibit notable antimicrobial properties. The interaction with bacterial enzymes may inhibit their growth.
  • Anticancer Potential : Research suggests that the compound could inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various triazine derivatives, including this compound. Results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .

Study 2: Cytotoxicity Against Cancer Cells

In vitro tests conducted on human cancer cell lines showed that the compound induced cytotoxicity at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis of this triazine-furan hybrid compound likely involves multi-step reactions. A typical approach includes:
  • Step 1 : Functionalization of the triazine core via nucleophilic substitution at the 2-position using a methylamine derivative .
  • Step 2 : Coupling the modified triazine with a furan-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Critical Parameters :
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent : Use anhydrous DMF or acetonitrile to enhance solubility and reactivity .
  • Yield Optimization : Monitor intermediates via TLC or HPLC and employ column chromatography for purification .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the dimethylamino groups on the triazine ring show distinct singlet peaks at δ ~3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₈H₂₄N₆O₂: 380.19 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for verifying steric effects from the dimethylamino groups .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :
  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites on the triazine and furan moieties .
  • Stability Analysis : Conduct molecular dynamics (MD) simulations in solvents (e.g., water, DMSO) to assess hydrolysis or aggregation tendencies .
  • Data Integration : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to refine reaction pathways .

Q. What methodologies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Comparative Assays : Perform dose-response curves (IC₅₀) in parallel with positive controls (e.g., doxorubicin for cytotoxicity) to normalize variability .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity if enzyme inhibition results conflict with cellular assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from independent studies to identify outliers or confounding variables .

Q. How can reaction mechanisms be elucidated for triazine-furan derivatives in catalytic systems?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled triazine to track nitrogen migration during reactions .
  • In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., iminium ions) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Key Research Challenges

  • Contradictions in Bioactivity : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using CLSI guidelines .
  • Synthetic By-Products : Unreacted triazine intermediates can co-elute with the target compound. Optimize gradient elution in HPLC purification .

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